![molecular formula C11H13ClO4S B2884325 Tert-butyl 3-chlorosulfonylbenzoate CAS No. 1484705-23-8](/img/structure/B2884325.png)
Tert-butyl 3-chlorosulfonylbenzoate
Overview
Description
Scientific Research Applications
Synthesis of Thiadiazolesulfonamides
A study by Pedregosa et al. (1996) discusses the synthesis of a 1,3,4-thiadiazole derivative, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, which is related to sulfonamides. The interaction between the sulfonyl group and the thiadiazole ring highlights the compound's potential for further chemical transformations, demonstrating its utility in the development of sulfonamide-based pharmacophores (Pedregosa, J., Borrás, J., Fustero, S., García‐Granda, S., & Díaz, M. R., 1996).
Building Blocks for Organic Synthesis
Jasch et al. (2012) explored the use of tert-butyl phenylazocarboxylates for synthetic organic chemistry, indicating the compound's versatility in nucleophilic substitutions and radical reactions. This study showcases its application in constructing complex organic molecules, further cementing its importance in synthetic chemistry (Jasch, H., Höfling, S. B., & Heinrich, M., 2012).
Catalytic Asymmetric Oxidation
Cogan et al. (1998) demonstrated the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of tert-butanesulfinamides and other sulfinyl compounds. This process underscores the role of tert-butyl 3-chlorosulfonylbenzoate derivatives in asymmetric synthesis, offering pathways to chiral molecules with high enantiomeric excess (Cogan, D., Liu, G., Kim, K., Backes, B. J., & Ellman, J., 1998).
Fixation of Carbon Dioxide
Theuergarten et al. (2012) used a bifunctional frustrated Lewis pair for the fixation of carbon dioxide and related small molecules, demonstrating the compound's potential in environmental and catalytic applications. This research highlights its utility in carbon capture technologies and the synthesis of value-added products from CO2 (Theuergarten, E., Schlösser, J., Schlüns, D., Freytag, M., Daniliuc, C., Jones, P., & Tamm, M., 2012).
properties
IUPAC Name |
tert-butyl 3-chlorosulfonylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4S/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)17(12,14)15/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQUQVZTYBVWBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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